molecular formula C14H20O9 B14749645 Tetraethyl oxirane-2,2,3,3-tetracarboxylate CAS No. 3298-44-0

Tetraethyl oxirane-2,2,3,3-tetracarboxylate

Cat. No.: B14749645
CAS No.: 3298-44-0
M. Wt: 332.30 g/mol
InChI Key: BGDAYFOIACJXHE-UHFFFAOYSA-N
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Description

Tetraethyl oxirane-2,2,3,3-tetracarboxylate is an organic compound with a unique structure characterized by an oxirane ring substituted with four carboxylate groups and four ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethyl oxirane-2,2,3,3-tetracarboxylate typically involves the reaction of ethyl diazoacetate with ethyl acrylate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl oxirane-2,2,3,3-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Tetraethyl oxirane-2,2,3,3-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetraethyl oxirane-2,2,3,3-tetracarboxylate involves its ability to undergo ring-opening reactions, which can interact with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biological molecules and pathways. This reactivity is exploited in drug design and material science .

Comparison with Similar Compounds

Similar Compounds

    Tetraethyl oxirane-2,2,3,3-tetramethyl: Similar structure but with methyl groups instead of carboxylate groups.

    Tetraethyl oxirane-2,2,3,3-tetraphenyl: Contains phenyl groups instead of carboxylate groups.

    Tetraethyl oxirane-2,2,3,3-tetrafluoro: Fluorine atoms replace the carboxylate groups

Uniqueness

Tetraethyl oxirane-2,2,3,3-tetracarboxylate is unique due to its combination of an oxirane ring with four carboxylate groups, providing both reactivity and functionality. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

3298-44-0

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

tetraethyl oxirane-2,2,3,3-tetracarboxylate

InChI

InChI=1S/C14H20O9/c1-5-19-9(15)13(10(16)20-6-2)14(23-13,11(17)21-7-3)12(18)22-8-4/h5-8H2,1-4H3

InChI Key

BGDAYFOIACJXHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(O1)(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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